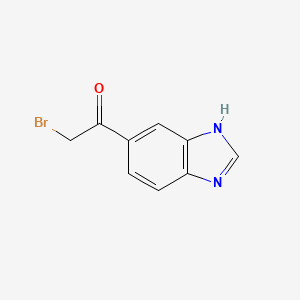

1-(3H-Benzoimidazol-5-yl)-2-bromoethanone

Description

The Benzimidazole (B57391) Nucleus: A Prominent Heterocyclic Scaffold in Chemical Biology and Medicinal Chemistry

The benzimidazole unit, a bicyclic system composed of a fused benzene (B151609) and imidazole (B134444) ring, is a structural isostere of naturally occurring purines, which allows it to interact with various biological targets. nih.govijsrst.com This fundamental characteristic has driven decades of research into its derivatives, revealing a vast landscape of pharmacological activity.

The first synthesis of a benzimidazole was reported in 1872 by Hoebrecker. ijcrt.org However, significant interest in this heterocyclic system surged in the 1950s with the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral component of vitamin B12. ijcrt.orgsrrjournals.com This finding spurred extensive investigations into the biological properties of benzimidazole derivatives.

Over the years, these efforts have led to the development of numerous clinically approved drugs, demonstrating the scaffold's remarkable therapeutic versatility. rsc.orgbiotech-asia.org Notable examples include:

Proton Pump Inhibitors: Omeprazole, Lansoprazole, and Pantoprazole for treating acid-reflux disorders. rsc.orgnih.gov

Anthelmintics: Albendazole and Mebendazole for combating parasitic worm infections. rsc.orgnih.gov

Antihistamines: Astemizole for allergic conditions. nih.gov

Antihypertensives: Candesartan and Telmisartan for managing high blood pressure. ijcrt.org

The broad spectrum of activities associated with benzimidazole derivatives underscores their profound pharmacological significance. nih.govwisdomlib.org

The benzimidazole nucleus offers multiple positions for substitution, allowing for the creation of a vast library of structurally diverse compounds. researchgate.netnih.gov This structural flexibility is key to its wide-ranging biological relevance. Researchers have systematically explored how different substituents at various positions on the benzimidazole ring influence its pharmacological activity, leading to the establishment of structure-activity relationships (SAR) for different therapeutic targets. nih.govnih.gov

Substituted benzimidazoles have been shown to possess an impressive array of biological activities, including:

Antimicrobial jneonatalsurg.comjneonatalsurg.com

Antiviral ijcrt.org

Anticancer biotech-asia.org

Anti-inflammatory srrjournals.comnih.gov

Analgesic srrjournals.com

Antidiabetic ijcrt.org

The continued exploration of novel substitution patterns on the benzimidazole core is a vibrant area of research, aimed at discovering new therapeutic agents with improved potency and selectivity. researchgate.netjneonatalsurg.comjazindia.com

The α-Halo Ketone Moiety: Reactivity and Synthetic Utility in Organic Synthesis

The α-halo ketone functional group is a cornerstone of synthetic organic chemistry, valued for its high reactivity and ability to participate in a wide array of chemical transformations. nih.govmdpi.com The presence of a halogen atom on the carbon adjacent to a carbonyl group creates a molecule with two adjacent electrophilic centers, making it a highly versatile precursor for the construction of more complex structures. mdpi.comresearchgate.net

The reactivity of α-bromo ketones is primarily governed by the electronic effects of the carbonyl group and the bromine atom. The carbonyl group is strongly electron-withdrawing, which increases the positive partial charge on the α-carbon, making it highly susceptible to nucleophilic attack. nih.gov This inductive effect enhances the polarity of the carbon-bromine bond, rendering the bromine a good leaving group. nih.gov

Consequently, α-bromoethanone systems are potent electrophiles that readily undergo nucleophilic substitution reactions with a wide variety of nucleophiles, including amines, thiols, and carbanions. up.ac.za This high reactivity makes them invaluable intermediates in organic synthesis.

One of the most significant applications of α-halo ketones is in the synthesis of heterocyclic compounds. nih.govresearchgate.net The dual electrophilic nature of the α-halo ketone moiety allows for reactions with dinucleophiles to form a variety of ring systems.

A classic example is the Hantzsch thiazole (B1198619) synthesis , where an α-halo ketone reacts with a thioamide to form a thiazole ring, a common scaffold in biologically active molecules. researchgate.net Similarly, reactions with amidines can yield imidazoles, and reactions with various nitrogen- and sulfur-containing nucleophiles can lead to the formation of a wide range of other five- and six-membered heterocycles. nih.govresearchgate.net This makes α-halo ketones, such as the bromoethanone portion of the title compound, indispensable tools for synthetic chemists. researchgate.net

Research Rationale and Scope for Investigating 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone

The chemical structure of this compound suggests its primary role as a synthetic intermediate rather than an end-product with inherent biological activity. The rationale for investigating this specific compound is based on the following points:

Convergent Synthesis: It provides a platform for the convergent synthesis of novel, more complex benzimidazole derivatives. The benzimidazole core can be pre-functionalized, and the α-bromoethanone handle allows for the subsequent introduction of a wide variety of other chemical moieties.

Access to Novel Heterocyclic Systems: The reactive α-bromoethanone group can be used to construct new heterocyclic rings fused to or substituted on the benzimidazole scaffold. This could involve intramolecular cyclization or intermolecular reactions with various nucleophiles.

Medicinal Chemistry Applications: Given the broad biological activities of substituted benzimidazoles, this compound is an attractive starting material for the development of new therapeutic agents. By reacting the α-bromoethanone with different nucleophiles, chemists can generate libraries of novel compounds for biological screening. jneonatalsurg.comjneonatalsurg.com

The scope of research involving this compound would primarily focus on its synthetic transformations to create new chemical entities with potential applications in medicinal chemistry and materials science.

Unique Structural Features and Synthetic Challenges

The structure of this compound combines the aromatic, planar benzimidazole system with a highly reactive bromoacetyl side chain. The benzimidazole core provides a rigid scaffold, while the α-bromoketone group serves as a key functional handle for synthetic modifications. The placement of the bromoacetyl group at the 5-position of the benzimidazole ring is a crucial feature that influences its electronic properties and reactivity, distinguishing it from its more commonly studied 2-substituted isomer.

The synthesis of this specific isomer presents notable challenges, primarily concerning regioselectivity. A direct Friedel-Crafts acylation of the parent benzimidazole molecule is generally not a viable route. This is because the nitrogen atoms in the imidazole ring can act as Lewis bases, coordinating with the Lewis acid catalyst (e.g., AlCl₃) and deactivating the ring towards electrophilic substitution. Furthermore, such a reaction, if it were to proceed, would likely yield a complex mixture of isomers with acylation at different positions of the benzene ring.

A more strategic and controllable synthetic approach is therefore required. This typically involves a multi-step process that circumvents the challenges of direct acylation:

Preparation of a Regio-defined Precursor: The synthesis logically begins with a pre-functionalized benzene derivative where the acetyl group is already in the desired position relative to two other groups that will form the imidazole ring. A common starting material would be 4-amino-3-nitroacetophenone. The amino group can be protected, followed by reduction of the nitro group to a second amino group.

Cyclization to Form the Benzimidazole Ring: The resulting 3,4-diaminoacetophenone intermediate can then be cyclized to form the imidazole portion of the benzimidazole core. This is often achieved by reacting it with an appropriate one-carbon source, such as formic acid or trimethyl orthoformate, to yield 1-(1H-benzimidazol-5-yl)ethanone (also known as 5-acetyl-1H-benzimidazole). This method ensures the acetyl group is unambiguously located at the 5-position.

α-Bromination: The final step is the selective bromination of the methyl group of the acetyl moiety. This reaction can be challenging as the benzimidazole ring itself can react with bromine. Studies on the isomeric 2-acetylbenzimidazole (B97921) have shown that the N-H proton of the imidazole ring can interfere with the reaction, sometimes necessitating an N-alkylation protection step to ensure smooth bromination at the α-carbon of the acetyl group. Similar challenges are anticipated for the 5-acetyl isomer, requiring carefully controlled reaction conditions, for instance using bromine in acetic acid, to achieve the desired this compound.

| Synthetic Step | Reaction Type | Key Challenge |

| 1. Precursor Synthesis | Aromatic substitution/reduction | Ensuring correct starting material with appropriate substitution pattern. |

| 2. Benzimidazole Formation | Cyclization | Controlling reaction conditions to favor high-yield ring closure. |

| 3. α-Bromination | Halogenation | Achieving regioselective bromination on the acetyl group without side reactions on the benzimidazole ring. |

Potential as a Precursor for Novel Bioactive Compounds

The synthetic utility of this compound stems from the high reactivity of its α-bromoketone functional group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows it to serve as a versatile starting material for the construction of various heterocyclic systems, many of which are known to possess significant biological activity.

One of the most prominent applications of α-haloketones in medicinal chemistry is in the Hantzsch thiazole synthesis. By reacting this compound with thiourea (B124793) or substituted thioamides, a variety of 2-amino-4-(1H-benzimidazol-5-yl)thiazole derivatives can be synthesized. The resulting benzimidazole-thiazole hybrid molecules are of particular interest as this structural combination has been associated with a broad spectrum of pharmacological effects. Thiazole derivatives are known to exhibit potent antimicrobial and antifungal activities.

The table below illustrates the potential of this compound as a precursor for generating novel thiazole derivatives with potential antifungal activity. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.

| Precursor | Reactant | Resulting Compound Class | Potential Biological Activity |

| This compound | Thiourea | 2-Amino-4-(1H-benzimidazol-5-yl)thiazole | Antimicrobial, Antifungal |

| This compound | Substituted Thioamides | 2,4-Disubstituted-thiazolyl-benzimidazoles | Anticancer, Antiviral |

| This compound | Thiosemicarbazide (B42300) | Imidazo[2,1-b]thiadiazoles | Antifungal |

Beyond thiazoles, the bromoethanone moiety can be used to synthesize other heterocyclic systems. For example, reaction with amidines can lead to the formation of substituted imidazoles. Furthermore, it can be used in the synthesis of benzimidazolyl-chalcones, which are α,β-unsaturated ketones known for their significant anticancer and anti-inflammatory properties. The bromoethanone can be converted into a phosphonium (B103445) salt (via the Wittig reaction) or used in other condensation reactions to form the characteristic double bond of the chalcone (B49325) scaffold. These varied reaction pathways underscore the importance of this compound as a key intermediate in the generation of diverse and potentially bioactive molecules.

| Reactant Class | Resulting Heterocyclic System | Associated Biological Activities |

| Thioureas/Thioamides | Thiazoles | Antimicrobial, Antifungal, Anticancer |

| Amidines | Imidazoles | Anti-inflammatory, Antiviral |

| Aldehydes (via multi-step synthesis) | Chalcones | Anticancer, Anti-inflammatory, Antioxidant |

| Hydrazine (B178648) derivatives | Pyrazoles | Antibacterial, Anticancer |

Structure

3D Structure

Properties

IUPAC Name |

1-(3H-benzimidazol-5-yl)-2-bromoethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-4-9(13)6-1-2-7-8(3-6)12-5-11-7/h1-3,5H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMCWXQHVRXQTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)CBr)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3h Benzoimidazol 5 Yl 2 Bromoethanone

Retrosynthetic Analysis and Identification of Precursors

A logical retrosynthetic disconnection of the target molecule, 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone, points to 1-(3H-Benzoimidazol-5-yl)ethanone as the immediate precursor. This simplification focuses the initial synthetic challenge on the construction of the acetyl-substituted benzimidazole (B57391) ring system. Further deconstruction of 1-(3H-Benzoimidazol-5-yl)ethanone reveals 1-(3,4-diaminophenyl)ethanone (B1594092) as a crucial starting material. The synthesis of this diamino compound can be traced back to the selective reduction of 1-(4-amino-3-nitrophenyl)ethanone.

Synthesis of the 3H-Benzoimidazol-5-yl Core

The formation of the 3H-benzoimidazol-5-yl core is a critical phase in the synthesis. The primary strategy involves the cyclization of a phenylenediamine derivative.

A common and effective method for creating the benzimidazole ring is the reaction of an o-phenylenediamine (B120857) with a one-carbon synthon. In the context of synthesizing 1-(3H-Benzoimidazol-5-yl)ethanone, the key intermediate is 1-(3,4-diaminophenyl)ethanone. This precursor is typically prepared by the reduction of 1-(4-amino-3-nitrophenyl)ethanone. Various reducing agents can be employed for this transformation, with catalytic hydrogenation being a prevalent method.

Once 1-(3,4-diaminophenyl)ethanone is obtained, the imidazole (B134444) ring is formed through cyclization. A widely used and efficient method for this step is the reaction with formic acid. Heating 1-(3,4-diaminophenyl)ethanone in formic acid leads to the formation of the benzimidazole ring, yielding 1-(1H-benzoimidazol-5-yl)ethanone.

Table 1: Synthesis of the 3H-Benzoimidazol-5-yl Core

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1 | 1-(4-amino-3-nitrophenyl)ethanone | H₂, Pd/C | 1-(3,4-diaminophenyl)ethanone |

Introduction of the Bromoacetyl Side Chain

With the successful synthesis of the 1-(3H-benzoimidazol-5-yl)ethanone core, the final step involves the introduction of the bromoacetyl side chain. This is achieved through the bromination of the acetyl group.

Direct Synthesis Approaches to the Target Compound

The direct synthesis of this compound hinges on the effective bromination of the precursor, 1-(3H-benzoimidazol-5-yl)ethanone.

Bromination Strategies of Analogous Acetophenones

The bromination of acetophenones is a well-established reaction in organic synthesis. The reaction typically proceeds via an enol or enolate intermediate, which then reacts with an electrophilic bromine source. Common brominating agents include molecular bromine (Br₂) often in the presence of an acid catalyst like hydrobromic acid (HBr) in a solvent such as acetic acid. The acid catalyzes the enolization of the ketone, which then attacks the bromine molecule.

Functionalization of Benzimidazole Derivatives with Bromoacetyl Moieties

The direct functionalization of the pre-formed 1-(3H-benzoimidazol-5-yl)ethanone with a bromoacetyl moiety is the most direct route to the target compound. This transformation is typically achieved by reacting the acetylbenzimidazole with a suitable brominating agent. A common method involves the use of bromine in acetic acid, often with the addition of HBr to facilitate the reaction. A closely related compound, 1-(1H(CH3)-benzo[d]imidazol-2-yl)-2-bromoethanone, has been synthesized via the bromination of 1-(1H(CH3)-benzo[d]imidazol-2-yl)ethanone, indicating the viability of this approach for the target molecule. researchgate.net

Table 2: Direct Bromination of 1-(1H-benzoimidazol-5-yl)ethanone

| Starting Material | Reagent(s) | Solvent | Product |

|---|

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for both the benzimidazole ring formation and the subsequent bromination step.

For the cyclization of 1-(3,4-diaminophenyl)ethanone with formic acid, optimization would involve controlling the reaction temperature and time to ensure complete conversion while minimizing potential side reactions.

The bromination step requires careful control to achieve selective α-bromination of the acetyl group without brominating the electron-rich benzimidazole ring. Key parameters for optimization include the choice of brominating agent, the stoichiometry of the reactants, the reaction temperature, and the solvent system. The use of a slight excess of bromine is common to drive the reaction to completion, while the temperature is often kept moderate to control selectivity. The addition of HBr can influence the reaction rate and selectivity. researchgate.net The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of di-brominated or other byproducts. Work-up procedures are also crucial for isolating a pure product. Typically, after the reaction is complete, the mixture is poured into water to precipitate the product, which can then be collected by filtration and purified by recrystallization.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(3H-Benzoimidazol-5-yl)ethanone |

| 1-(3,4-diaminophenyl)ethanone |

| 1-(4-amino-3-nitrophenyl)ethanone |

| 1-(1H-benzoimidazol-5-yl)ethanone |

| 1-(1H(CH3)-benzo[d]imidazol-2-yl)-2-bromoethanone |

| 1-(1H(CH3)-benzo[d]imidazol-2-yl)ethanone |

| Formic acid |

| Bromine |

| Hydrobromic acid |

Solvent Selection and Influence on Regioselectivity

The choice of solvent is a critical parameter in the synthesis of benzimidazole derivatives, impacting reaction efficiency, yield, and, crucially, regioselectivity. In the multi-step synthesis leading to this compound, solvents play a significant role in both the initial formation of the benzimidazole ring and the final bromination step.

For the initial condensation reaction to form the benzimidazole ring system, various solvents have been explored. A study on benzimidazole synthesis found chloroform (B151607) to be a highly suitable solvent, yielding significantly better results compared to acetonitrile, methanol (B129727), ether, or DMF. nih.gov In other syntheses of substituted benzimidazoles, solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly employed, particularly when reacting with acylating agents like bromoacetyl bromide. nih.gov The polarity of the solvent can dictate the reaction pathway; for instance, theoretical studies on cycloaddition reactions involving benzimidazoles have shown that polar protic solvents like methanol (MeOH) can favor the reaction compared to less polar environments like THF or the gas phase. osi.lv Water has also been utilized as an environmentally benign solvent for certain benzimidazole syntheses, demonstrating its viability under specific catalytic conditions. organic-chemistry.org

The regioselectivity of the initial acylation to produce the 5-substituted benzimidazole precursor is paramount. The electronic properties of the solvent, in conjunction with the catalyst, can direct the electrophilic substitution to the desired position on the benzene (B151609) portion of the molecule. Similarly, during the subsequent α-bromination of the acetyl group, the solvent must effectively dissolve the reactants while remaining inert to the brominating agent.

| Solvent System | Reaction Type | Observation/Outcome | Reference |

|---|---|---|---|

| DCM, THF, DMF | Acylation/Alkylation | Commonly used for reactions with bromoacetyl bromide. | nih.gov |

| Chloroform (CHCl₃) | Condensation (ring formation) | Found to be the most suitable solvent for a specific condensation, yielding 94%. | nih.gov |

| Methanol (MeOH) vs. THF | Cycloaddition | Polar protic solvents like MeOH were shown to favor the reaction pathway. | osi.lv |

| Water | Oxidative Cyclization | Used as an environmentally benign solvent with specific catalysts (e.g., D-Glucose). | organic-chemistry.org |

| Ethanol | Condensation | Used as a solvent in the synthesis of benzoxazoles at ambient temperature. | researchgate.net |

Catalytic Systems and Additives for Enhanced Conversion

Catalysis is fundamental to achieving high conversion rates and yields in the synthesis of benzimidazoles. A wide array of catalytic systems and additives have been developed for the various steps involved. For the condensation of o-phenylenediamines with aldehydes or carboxylic acids to form the benzimidazole core, numerous catalysts are effective. These include transition metals like cobalt, copper, and nickel, as well as nanoparticle-based catalysts such as nano-Fe₂O₃ and H₂O₂/TiO₂ P25. semanticscholar.orgrsc.orgmdpi.com For instance, a Co(acac)₂/H₂O₂ system enables the reaction to proceed efficiently at ambient temperature under solvent-free conditions. mdpi.com Simple and environmentally benign catalysts like ammonium (B1175870) chloride (NH₄Cl) have also proven highly effective. nih.gov

In reactions involving acylation or alkylation, basic additives are often necessary to neutralize acidic byproducts. Bases such as triethylamine (B128534) or potassium carbonate are frequently used for this purpose. nih.gov The choice of catalyst can also influence reaction selectivity. Studies using Erbium(III) triflate (Er(OTf)₃) found that it could selectively promote the formation of either 2-monosubstituted or 1,2-disubstituted benzimidazoles depending on the electronic nature of the aldehyde reactant. beilstein-journals.org

For the specific step of converting 1-(1H-benzo[d]imidazol-5-yl)ethanone to its 2-bromo derivative, the reaction is typically an acid-catalyzed α-bromination of a ketone, often using bromine in a suitable solvent.

| Catalyst/Additive | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Co(acac)₂ / H₂O₂ | Oxidative Cyclization | Enables reaction at ambient temperature; solvent-free. | mdpi.com |

| Ammonium Chloride (NH₄Cl) | Condensation | Commercial, inexpensive, and environmentally benign catalyst. | nih.gov |

| Triethylamine / K₂CO₃ | Acylation | Used as a base to neutralize acid byproducts. | nih.gov |

| Erbium(III) triflate (Er(OTf)₃) | Condensation | Selectively yields mono- or di-substituted products based on reactants. | beilstein-journals.org |

| Copper(I) chloride (CuCl) / TMEDA | C-N Bond Formation | Catalyzes one-pot synthesis from 2-haloanilines. | organic-chemistry.org |

| Nano-Fe₂O₃ | Condensation | High efficiency in an aqueous medium; catalyst is recyclable. | semanticscholar.org |

Temperature Control and Reaction Kinetics

Temperature is a crucial parameter that directly influences reaction kinetics, product yield, and the formation of potential byproducts. The synthesis of benzimidazole derivatives is performed across a wide temperature spectrum, from cryogenic conditions to several hundred degrees Celsius, depending on the specific transformation.

For instance, the addition of highly reactive reagents like bromoacetyl bromide is often conducted at reduced temperatures, such as -20°C, to control the reaction rate and prevent decomposition. nih.gov In contrast, many modern catalytic methods for the formation of the benzimidazole ring are designed to operate at ambient temperature (25°C), offering a greener and more energy-efficient approach. mdpi.com Some synthetic procedures, however, require elevated temperatures to overcome activation energy barriers. Bromination of certain thiazolo[3,2-a]benzimidazole derivatives has been carried out by heating the reaction mixture to 90–100°C. researchgate.net Studies utilizing high-temperature water as a solvent have investigated reaction kinetics at temperatures ranging from 250°C to 400°C, providing insight into the behavior of these reactions under extreme conditions. researchgate.net Careful monitoring and control of temperature are essential to ensure the desired reaction proceeds selectively and safely. mdpi.com

| Temperature | Reaction Step | Rationale/Observation | Reference |

|---|---|---|---|

| -20°C | Addition of bromoacetyl bromide | Control of exothermic reaction and reagent stability. | nih.gov |

| 1°C | Selective condensation with Er(OTf)₃ | Used to control selectivity between mono- and di-substituted products. | beilstein-journals.org |

| 25°C (Ambient) | Co(acac)₂ catalyzed cyclization | Mild, energy-efficient conditions. | mdpi.com |

| 80°C | One-pot synthesis in acetonitrile | Moderate heating to achieve reasonable reaction rates. | nih.gov |

| 90-100°C | Bromination of a thiazolo[3,2-a]benzimidazole | Elevated temperature required for precursor synthesis. | researchgate.net |

| 120°C | Synthesis in DMSO | Higher temperature needed for specific C-N bond formations. | organic-chemistry.orgnih.gov |

| 250-400°C | Synthesis in high-temperature water | Kinetic studies under supercritical conditions. | researchgate.net |

Isolation and Purification Techniques

Following the synthesis, a robust purification strategy is required to isolate this compound from unreacted starting materials, catalysts, and byproducts. This typically involves a combination of chromatographic methods and crystallization techniques.

Chromatographic Separation Methods

Chromatography is an indispensable tool for the purification of benzimidazole derivatives. Thin-layer chromatography (TLC) is widely used to monitor the progress of a reaction, with common mobile phases including mixtures of benzene and acetone. ijcrt.org

For preparative isolation, column chromatography is the most common method. Silica gel is the standard stationary phase, and the mobile phase (eluent) is selected to achieve optimal separation. A frequently used eluent system for benzimidazole derivatives is a mixture of ethyl acetate (B1210297) and hexane. google.com High-performance liquid chromatography (HPLC) offers a more powerful technique for both analytical and preparative-scale separations. Reversed-phase HPLC on C18 columns using methanol/water as the mobile phase is a validated method for separating these compounds. researchgate.net More specialized stationary phases, such as hypercrosslinked polystyrene, have also been studied for the chromatographic retention of benzimidazoles. researchgate.net For chiral benzimidazole derivatives, enantioselective chromatography using chiral stationary phases is employed to separate enantiomers. researchgate.nettubitak.gov.tr

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |

|---|---|---|---|---|

| TLC | Silica Gel | Benzene : Acetone (7:3) | Reaction monitoring | ijcrt.org |

| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane | Preparative purification | google.com |

| HPLC | C18 | Methanol : Water (70:30) | Analytical separation | researchgate.net |

| HPLC | Hypercrosslinked Polystyrene | Water-Acetonitrile / Water-Methanol | Retention studies | researchgate.net |

| Preparative LC | Not specified | Not specified | Isolation of isomers | nih.gov |

Recrystallization and Precipitation Protocols

After initial purification, recrystallization or precipitation is often employed as a final step to obtain the product in high purity. The principle involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool, whereupon the desired compound crystallizes, leaving impurities dissolved in the mother liquor. google.com

The choice of solvent is critical. Suitable organic solvents for the recrystallization or precipitation of benzimidazoles include ketones (acetone, 2-butanone), esters (ethyl acetate), alcohols (ethanol), and nitriles (acetonitrile). google.com A common and effective technique is precipitation, where the reaction mixture is poured into a non-solvent, often ice water, causing the product to precipitate out of the solution. organic-chemistry.orggoogle.com The isolated solid can then be collected by filtration. google.com If the product is contaminated with colored impurities, the solution may be treated with activated charcoal prior to filtration and crystallization. google.com The final crystalline product is typically washed with a cold solvent to remove any remaining mother liquor and then dried. google.com

| Technique | Solvent(s) | Protocol | Reference |

|---|---|---|---|

| Precipitation | Acetone | Solvent is added to precipitate the racemate which is then filtered off. | google.com |

| Precipitation | Water (as non-solvent) | Filtrate is poured over ice water to induce precipitation. | google.com |

| Precipitation | Aqueous medium | Products are isolated in high purity by simple aqueous precipitation. | organic-chemistry.org |

| Recrystallization / Slurry | General organic solvents | The product obtained can be further purified by recrystallization or slurry. | google.com |

| Recrystallization | Ethanol, Toluene, Acetonitrile | Listed as suitable solvents for precipitation/crystallization. | google.com |

Chemical Reactivity and Derivatization Strategies of 1 3h Benzoimidazol 5 Yl 2 Bromoethanone

Nucleophilic Substitution Reactions at the Bromomethylene Group

The presence of a bromine atom adjacent to a carbonyl group makes the methylene (B1212753) carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for the construction of numerous heterocyclic systems.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely utilized method for the formation of thiazole rings, which involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or a substituted thioamide. nih.gov In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the bromomethylene group in 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone. This is followed by an intramolecular cyclization and dehydration to yield the final thiazole derivative.

The reaction of this compound with thiourea, for example, would lead to the formation of 2-amino-4-(1H-benzimidazol-5-yl)thiazole. This process is a cornerstone in the synthesis of 2-aminothiazole (B372263) derivatives, which are significant scaffolds in medicinal chemistry. nih.govmdpi.com The versatility of this method allows for the synthesis of a diverse range of substituted thiazoles by varying the thioamide reactant.

Table 1: Synthesis of Thiazole Derivatives via Hantzsch Reaction

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Thiourea | 2-amino-4-(1H-benzimidazol-5-yl)thiazole | Hantzsch Thiazole Synthesis |

| This compound | Substituted Thioamides | 2,4-disubstituted thiazoles | Hantzsch Thiazole Synthesis |

Imidazole (B134444) Derivatives: Imidazoles can be synthesized from α-haloketones through reactions with amidines. The amidine provides the N-C-N fragment necessary for the imidazole ring. The reaction proceeds via initial N-alkylation of the amidine by the α-haloketone, followed by cyclization and dehydration to form the imidazole ring. This approach offers a direct route to 1,2,4-trisubstituted or 1,2,5-trisubstituted imidazoles. researchgate.net

Pyrazole (B372694) Derivatives: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. dergipark.org.trnih.govmdpi.comnih.gov While this compound is not a 1,3-dicarbonyl compound itself, it can be readily converted into one. For instance, reaction with a β-ketoester anion could introduce the second carbonyl group, setting the stage for cyclization with hydrazine. A more direct approach involves the reaction of α-bromo ketones with hydrazones under visible light catalysis, which proceeds through a radical addition and intramolecular cyclization to yield 1,3,5-trisubstituted pyrazoles. organic-chemistry.org Another method involves the reaction of β,γ-unsaturated hydrazones, which can be prepared from α-bromo ketones, in a copper-catalyzed aerobic oxidative cyclization. organic-chemistry.org

The reactive bromomethylene group is also instrumental in the synthesis of other five-membered heterocycles.

Thiadiazole Derivatives: 1,3,4-Thiadiazoles are commonly synthesized from the cyclization of thiosemicarbazides. sbq.org.brjocpr.comresearchgate.net An α-bromo ketone like this compound can react with a thiosemicarbazide (B42300) derivative, leading to an intermediate that can subsequently be cyclized, often under acidic conditions, to form the thiadiazole ring. jocpr.com For instance, reaction with hydrazonoyl chlorides can lead to pyrazole-substituted thiadiazoles. nih.gov

Oxadiazole Derivatives: The synthesis of 1,3,4-oxadiazoles often begins with acid hydrazides. luxembourg-bio.comorganic-chemistry.orgnih.govresearchgate.net These hydrazides can be acylated and then cyclized using dehydrating agents. While not a direct reaction, this compound can be used to prepare key intermediates. For example, it can be converted to an ester, which then reacts with hydrazine to form the necessary acid hydrazide precursor for oxadiazole synthesis. nih.gov

Triazole Derivatives: 1,2,3-Triazoles are frequently synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net this compound can be converted into an α-azido ketone by reaction with sodium azide (B81097). This β-ketoazide is a key intermediate that can then undergo a 1,3-dipolar cycloaddition reaction with a terminal alkyne to regioselectively produce 1,4-disubstituted β-keto 1,2,3-triazoles. researchgate.net Alternative azide- and metal-free methods for synthesizing 1,2,3-triazoles have also been developed, using precursors like α-ketoacetals and amines. organic-chemistry.org

Table 2: Synthesis of Various Heterocycles

| Target Heterocycle | Key Precursor from Starting Material | Common Reagent(s) |

|---|---|---|

| Imidazole | This compound | Amidines |

| Pyrazole | 1,3-Dicarbonyl derivative or Hydrazone | Hydrazine |

| 1,3,4-Thiadiazole (B1197879) | Thioacylhydrazone intermediate | Acid/Base for cyclization |

| 1,3,4-Oxadiazole | Corresponding acid hydrazide | Dehydrating agents (e.g., POCl₃) |

| 1,2,3-Triazole | α-Azido ketone | Terminal Alkynes, Copper(I) catalyst |

Reactions Involving the Carbonyl Functionality

The carbonyl group in this compound is another site for chemical modification, although its reactivity can be influenced by the adjacent bromomethylene group. Standard carbonyl reactions can be employed to alter this functional group.

A key reaction is the reduction of the carbonyl group to a secondary alcohol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com For instance, the carbonyl group in N-phenacylbenzimidazoles has been successfully reduced to the corresponding N-(2-aryl-2-hydroxyethyl)benzimidazoles in high yields. researchgate.net This creates a new chiral center and introduces a hydroxyl group, which can be used for further functionalization.

Chemical Modifications of the Benzimidazole (B57391) Heterocycle

The benzimidazole ring contains a secondary amine (N-H) group that is amenable to substitution, allowing for further derivatization of the molecule.

N-Alkylation: The nitrogen atom of the imidazole portion of the benzimidazole ring can be readily alkylated using various alkyl halides in the presence of a base. researchgate.net Common bases used for this purpose include potassium carbonate, sodium hydride, and potassium hydroxide, often in polar aprotic solvents like DMF or acetone. researchgate.netnih.gov Phase-transfer catalysts can also facilitate this reaction. researchgate.net The N-alkylation of benzimidazoles with phenacyl halides, which are structurally similar to the bromoethanone portion of the target molecule, is a well-established procedure. nih.gov This reaction can sometimes lead to a mixture of regioisomers if the benzimidazole is unsymmetrically substituted. In some cases, using an excess of an alkyl halide at elevated temperatures can even induce the opening of the heterocyclic ring. researchgate.net

N-Acylation: In addition to alkylation, the benzimidazole nitrogen can undergo acylation. This is typically achieved by reacting the benzimidazole with an acyl chloride or an acid anhydride. Copper-catalyzed N-acylation of benzimidazoles with phenylacetic acids has also been reported. rsc.org This modification introduces an amide functionality, which can alter the electronic and steric properties of the molecule.

Substitutions on the Benzene (B151609) Ring of the Benzimidazole Core

The introduction of substituents onto the benzene portion of the this compound core can significantly modify the physicochemical and pharmacological properties of the resulting derivatives. Electrophilic aromatic substitution is a primary method for achieving such modifications. The directing effects of the substituents already present on the benzimidazole ring system play a crucial role in determining the position of the incoming electrophile.

The benzimidazole ring itself is a fused heterocyclic system. The imidazole part is generally considered electron-rich and can influence the reactivity of the fused benzene ring. However, the 5-position of the benzimidazole is occupied by an acetyl group (-COCH3), which is a deactivating, meta-directing group. This means it withdraws electron density from the benzene ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to itself, which are the C-4 and C-7 positions. Conversely, the imidazole ring can exert an activating, ortho-, para-directing influence. The interplay of these electronic effects determines the regioselectivity of substitution reactions.

Detailed research findings on the direct electrophilic substitution of this compound are not extensively documented in publicly available literature. However, studies on related benzimidazole derivatives can provide insights into the expected reactivity. For instance, the formylamino group (-NHCHO) at the 5-position of benzimidazole, another deactivating group, has been shown to direct regioselective electrophilic bromination to the 4(7)-position. chem-soc.si This suggests that even with a deactivating group at C-5, substitution on the benzene ring is feasible.

Common electrophilic substitution reactions that could be explored for this molecule include nitration and halogenation. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group (-NO2) at the C-4 or C-7 position. Similarly, halogenation with reagents like bromine or chlorine in the presence of a Lewis acid catalyst would likely yield the corresponding 4- or 7-halo derivatives. The precise reaction conditions would need to be carefully optimized to achieve the desired substitution without promoting unwanted side reactions involving the reactive α-bromoketone moiety.

Table 1: Plausible Electrophilic Substitution Reactions on the Benzene Ring

| Reaction | Reagents | Expected Position of Substitution |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C-4 or C-7 |

| Bromination | Br₂ / FeBr₃ | C-4 or C-7 |

It is important to note that the tautomeric nature of the N-H in the imidazole ring can also influence the reactivity and the final product distribution.

Utility as a Versatile Synthetic Building Block

The presence of the highly reactive α-bromoketone functional group makes this compound a valuable and versatile building block in organic synthesis. This moiety contains a potent electrophilic carbon atom, which is readily attacked by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the foundation for its use in constructing more elaborate molecular architectures.

A key application of α-halo ketones is in the synthesis of various heterocyclic rings. The reaction of this compound with different binucleophiles can lead to the formation of fused or appended heterocyclic systems, thereby creating complex polyheterocyclic structures.

One of the most well-known reactions of α-halo ketones is the Hantzsch thiazole synthesis . synarchive.comorganic-chemistry.org In this reaction, the α-bromo ketone condenses with a thioamide or thiourea to form a thiazole ring. asianpubs.orgnih.gov For instance, the reaction of this compound with thiourea would be expected to yield a 2-amino-4-(1H-benzimidazol-5-yl)thiazole derivative. This reaction proceeds via an initial S-alkylation of the thiourea followed by an intramolecular cyclization and dehydration. The resulting aminothiazole can be further functionalized, providing access to a diverse range of compounds. mdpi.com

Another important application is the synthesis of quinoxalines . Quinoxalines are bicyclic heterocycles that can be synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound or an α-halo ketone. nih.govsapub.orgchim.it The reaction of this compound with an o-phenylenediamine would likely proceed through an initial N-alkylation, followed by cyclization and oxidation to afford a 2-(1H-benzimidazol-5-yl)quinoxaline.

Furthermore, the α-bromoketone can react with other nucleophiles to form a variety of other heterocyclic systems. For example, reaction with amidines can lead to the formation of substituted imidazoles . The versatility of this building block is highlighted by its potential to generate a wide array of fused heterocyclic systems, which are often scaffolds of significant interest in medicinal chemistry. nih.govmdpi.com A study on the structurally related 1-(6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone demonstrated that the bromoacetyl group is a key precursor for synthesizing various 2-substituted derivatives containing thiazole, benzothiazine, quinoxaline, or imidazo[1,2-a]pyridine (B132010) moieties. nih.gov

Table 2: Examples of Polyheterocyclic Systems Synthesizable from this compound

| Reactant | Resulting Heterocyclic System |

|---|---|

| Thiourea/Thioamides | Thiazoles |

| o-Phenylenediamines | Quinoxalines |

The concept of combinatorial chemistry and diversity-oriented synthesis has become a cornerstone in modern drug discovery. acs.org These strategies aim to rapidly generate large collections of structurally diverse small molecules, known as chemical libraries, for high-throughput screening to identify new bioactive compounds. The properties of this compound make it an attractive scaffold for such endeavors.

The benzimidazole core is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds. nih.gov The presence of the reactive α-bromoketone "handle" allows for the facile introduction of diversity. This can be achieved through both solid-phase and solution-phase synthesis methodologies.

In solid-phase synthesis , the α-bromoacetyl group can be used to immobilize the benzimidazole scaffold onto a solid support. For instance, the bromine atom can be displaced by a nucleophilic group on the resin. Once attached to the support, various chemical transformations can be performed on the benzimidazole ring or at other positions. Finally, the desired products are cleaved from the resin. This approach facilitates the purification process and allows for the parallel synthesis of a large number of compounds. While direct examples of using this compound in this manner are not readily found in the literature, the use of α,β-unsaturated ketones on solid supports as key intermediates for combinatorial synthesis has been demonstrated. nih.gov Moreover, the synthesis of N-bromoacetyl peptides on solid supports is a known technique, highlighting the utility of the bromoacetyl moiety in solid-phase chemistry. google.com

The generation of chemical libraries can also be performed in solution. The reactivity of the α-bromoketone allows for the introduction of a wide range of building blocks through reactions with various nucleophiles, as discussed in the previous section. By using a diverse set of reactants (e.g., different thioamides, o-phenylenediamines, etc.), a library of benzimidazole derivatives with varied appended heterocyclic systems can be rapidly assembled. The solid-phase synthesis of benzimidazole libraries has been successfully demonstrated, showcasing the adaptability of this scaffold to combinatorial approaches. sci-hub.se

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-4-(1H-benzimidazol-5-yl)thiazole |

| 2-(1H-benzimidazol-5-yl)quinoxaline |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3h Benzoimidazol 5 Yl 2 Bromoethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. arabjchem.org

One-dimensional ¹H and ¹³C NMR spectra provide the primary evidence for the assignment of a molecular structure. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the integration of ¹H signals reveals the relative number of protons, and coupling patterns (J-coupling) indicate adjacent protons.

For 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzimidazole (B57391) ring and the bromoethanone side chain. The benzimidazole moiety typically presents signals in the aromatic region (δ 7.0-8.5 ppm). preprints.orgchemicalbook.com The N-H proton of the imidazole (B134444) ring is expected to appear as a broad singlet at a downfield chemical shift (δ > 12 ppm), a characteristic feature of benzimidazoles. rsc.orgrsc.org The methylene (B1212753) protons (-CH₂Br) adjacent to the carbonyl group and the bromine atom are anticipated to resonate as a singlet in the range of δ 4.4-5.0 ppm. rsc.org

The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. arabjchem.org The carbonyl carbon (C=O) is typically observed significantly downfield (δ > 185 ppm). rsc.org Carbons of the benzimidazole ring appear in the aromatic region (δ 110-155 ppm), while the methylene carbon (-CH₂Br) is expected in the aliphatic region (δ 30-40 ppm). rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzimidazole N-H | > 12.0 (broad singlet) | - |

| Benzimidazole C-H (Aromatic) | 7.0 - 8.5 (multiplets) | 110 - 145 |

| Benzimidazole C-N | - | ~150 |

| Benzimidazole Quaternary C | - | 130 - 145 |

| C=O (Carbonyl) | - | > 185 |

| -CH₂Br (Methylene) | 4.4 - 5.0 (singlet) | 30 - 40 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing complex connectivity within a molecule. usm.mychimia.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would confirm the coupling relationships between the protons on the benzene (B151609) ring portion of the benzimidazole system. usm.my

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of directly attached carbons. sdsu.edu This technique is crucial for unambiguously assigning the ¹³C signals based on the already assigned ¹H spectrum. For instance, it would show a clear correlation between the methylene proton signal (~δ 4.4-5.0) and the methylene carbon signal (~δ 30-40). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. sdsu.edu This is particularly powerful for connecting different parts of a molecule. Key expected correlations for this compound would include the methylene protons (-CH₂) showing a correlation to the carbonyl carbon (C=O) and the adjacent aromatic carbon of the benzimidazole ring. Furthermore, the aromatic protons would show correlations to neighboring and quaternary carbons, confirming the substitution pattern. usm.my

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. While less critical for a relatively rigid structure like this, it could reveal spatial relationships between the side chain and the benzimidazole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

The IR spectrum of this compound would be dominated by absorptions from its key functional groups.

N-H Stretch: The N-H group of the imidazole ring is expected to show a broad absorption band in the region of 3200-3500 cm⁻¹. rsc.orglibretexts.org

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would be observed just below 3000 cm⁻¹. libretexts.org

C=O Stretch: A strong, sharp absorption band characteristic of the aryl ketone carbonyl group is expected in the range of 1670-1700 cm⁻¹. libretexts.orgnist.gov

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system typically appear in the 1450-1630 cm⁻¹ region. rsc.org

C-Br Stretch: The carbon-bromine bond gives rise to a characteristic absorption in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. Benzimidazole and its derivatives show characteristic ring vibration peaks. researchgate.net For instance, characteristic peaks for the benzimidazole ring are often found around 1015, 1265, and 1595 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | IR | 3200 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | IR | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | IR | 2850 - 2960 | Medium |

| C=O Stretch (Ketone) | IR | 1670 - 1700 | Strong, Sharp |

| C=N / C=C Stretches | IR, Raman | 1450 - 1630 | Medium to Strong |

| Benzimidazole Ring | Raman | ~1015, ~1265, ~1595 | Characteristic |

| C-Br Stretch | IR | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. nih.govnih.gov For this compound (C₉H₇BrN₂O), the exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation patterns would likely involve the cleavage of the C-Br bond or the bond between the carbonyl carbon and the benzimidazole ring, leading to characteristic fragment ions.

Computational Chemistry and Molecular Modeling Studies of 1 3h Benzoimidazol 5 Yl 2 Bromoethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the fundamental electronic and structural properties of 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic character of a molecule is crucial for its reactivity and interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides key information about the molecule's electron-donating and accepting capabilities, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. irjweb.com

For benzimidazole (B57391) derivatives, the HOMO is often localized on the electron-rich benzimidazole ring system, while the LUMO can be distributed over the electron-withdrawing substituents. irjweb.comresearchgate.net In the case of this compound, the bromoethanone moiety is expected to influence the LUMO distribution due to the electronegativity of the bromine and oxygen atoms.

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a smaller gap indicates a molecule that is more easily polarized and more reactive. These calculations help in understanding the potential for charge transfer interactions within the molecule and with other molecules. irjweb.com

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.3 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Reflects chemical reactivity and stability. irjweb.com |

Note: The values presented are estimations based on typical DFT calculations for similar benzimidazole derivatives and are for illustrative purposes.

Conformational Analysis and Energetic Profiles

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the bond connecting the benzimidazole ring to the ethanone (B97240) group, allows for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations (i.e., those with the lowest energy) and to determine the energy barriers between them. researchgate.net

By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be generated. The global minimum on this surface corresponds to the most stable conformation of the molecule. Understanding the preferred conformation is essential as it dictates how the molecule will interact with biological receptors. researchgate.net The energetic profile also provides insights into the molecule's flexibility, which can be a critical factor for binding to a target protein.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. nih.govnih.gov

Prediction of Binding Sites and Modes with Biomolecules

Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors. nih.govnih.govnih.gov For this compound, potential targets could include kinases, which are often implicated in cancer and inflammatory diseases. The bromoethanone group can act as a reactive handle, potentially forming covalent bonds with nucleophilic residues (e.g., cysteine) in an enzyme's active site.

Molecular docking simulations can place the molecule into the binding pocket of a target protein and score the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The results can reveal key amino acid residues that are important for binding and can guide the design of more potent and selective inhibitors. mdpi.com For instance, the benzimidazole nitrogen atoms can act as hydrogen bond acceptors or donors, while the aromatic rings can engage in π-π stacking interactions. nih.gov

Estimation of Binding Affinities (e.g., Inhibition Constants)

Docking programs use scoring functions to estimate the binding affinity of a ligand to its target. This is often expressed as a docking score or a predicted binding energy (e.g., in kcal/mol). scispace.com A lower binding energy generally indicates a more stable protein-ligand complex and, therefore, a higher binding affinity. nih.gov

These predicted affinities can be correlated with experimental measures like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While not always quantitatively precise, these estimations are valuable for ranking a series of compounds and prioritizing them for synthesis and experimental testing. mdpi.com

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Predicted Value | Interpretation |

| Binding Energy | -8.5 kcal/mol | Suggests a favorable binding interaction. |

| Key Interacting Residues | Cys288, Lys134, Asp345 | Highlights potential hydrogen bonding and covalent interactions. |

| Predicted Inhibition Constant (Ki) | ~ 1 µM | Provides an estimate of the compound's potential potency. |

Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. This allows for the study of the stability of the ligand-protein complex and the conformational changes that may occur upon binding. mdpi.comrsc.org

By running an MD simulation of the this compound-protein complex, researchers can assess the stability of the predicted binding pose from docking. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored over the simulation time. A stable RMSD suggests that the complex is in a stable equilibrium. nih.govresearchgate.net

MD simulations can also provide more accurate estimations of binding free energies through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). rjeid.com These simulations are computationally intensive but provide a more realistic representation of the molecular interactions in a physiological environment.

Ligand-Protein Complex Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide a detailed view of the stability of a ligand-protein complex and the dynamics of their interactions. For a compound like this compound, MD simulations can elucidate how it binds to a potential protein target and how stable this interaction is.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the general methodology can be described. An MD simulation would typically involve placing the docked compound into a simulation box with the target protein, solvating it with water molecules, and adding ions to neutralize the system. The simulation then calculates the trajectory of the complex over a period, often on the nanosecond scale. nih.gov

Key parameters analyzed from these simulations to assess stability include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and is not undergoing significant conformational changes. researchgate.net Fluctuations within 1-3 Å are generally considered acceptable for small globular proteins. nih.gov

Root Mean Square Fluctuation (RMSF): This parameter highlights the flexibility of individual amino acid residues in the protein. Regions with high RMSF values are more flexible, which can be important for ligand binding and protein function.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds are indicative of a stable and strong interaction.

In studies of other benzimidazole derivatives, MD simulations have been crucial in confirming the stability of ligand-receptor interactions predicted by molecular docking. nih.govnih.gov For instance, simulations have shown that certain benzimidazole compounds form stable complexes with their target enzymes, supporting their potential as inhibitors. nih.gov

| Parameter | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Low and stable RMSD values over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each particle from its mean position. | Low fluctuations in the binding site residues. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | A stable Rg value suggests the protein is not unfolding. |

| Hydrogen Bonds | Number of hydrogen bonds between the ligand and protein. | Consistent number of hydrogen bonds throughout the simulation. |

Conformational Flexibility and Solvent Effects

The three-dimensional shape or conformation of a molecule is critical to its biological activity. This compound possesses rotational bonds that allow it to adopt various conformations. Understanding its conformational flexibility is key to predicting how it will fit into a protein's binding site.

Computational methods like conformational analysis can be used to identify the low-energy, and therefore most probable, conformations of the molecule. This involves systematically rotating the flexible bonds and calculating the potential energy of each resulting structure.

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation. In a biological system, this solvent is primarily water. Computational studies can model the effect of the solvent, either explicitly by including water molecules in the simulation or implicitly by using a mathematical model to represent the solvent's properties. Studies on benzimidazole derivatives have shown that the nature of the solvent and temperature can affect the appearance of NMR signals, which is related to intermolecular proton exchange and conformational dynamics. researchgate.net The interaction with solvent molecules can stabilize certain conformations over others, which can have implications for the molecule's ability to bind to its target.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve identifying which parts of a molecule are essential for its biological effect. nih.gov For the benzimidazole scaffold, SAR studies have revealed that the nature and position of substituents on the benzimidazole ring significantly influence the biological activity. whiterose.ac.uk

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating a mathematical relationship between the chemical structure and the biological activity. nih.govresearchgate.netbiointerfaceresearch.com This allows for the prediction of the activity of new, unsynthesized compounds. A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular size and shape), or hydrophobic (e.g., lipophilicity).

While a specific QSAR model for this compound is not available, numerous studies have successfully applied QSAR to other series of benzimidazole derivatives for a range of activities, including antibacterial, anticancer, and antiviral effects. nih.govresearchgate.netbiointerfaceresearch.com These models have demonstrated high predictive power, with good correlation coefficients between the predicted and experimental activities. nih.gov For example, 2D-QSAR models for benzimidazole derivatives as antitubercular agents have shown that descriptors related to the number of hydroxyl groups and molecular shape are proportional to the activity. ijpsr.com Similarly, 3D-QSAR models have been generated to understand the influence of molecular properties on the antioxidative activity of N-substituted benzimidazole derived carboxamides. nih.gov

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describes the electronic aspects of the molecule and its reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP (partition coefficient) | Indicates the molecule's lipophilicity and ability to cross cell membranes. |

| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity within the molecule. |

Virtual Screening and De Novo Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov The benzimidazole scaffold, present in this compound, is a common feature in many biologically active compounds and is often used as a starting point in virtual screening campaigns. nih.gov

There are two main approaches to virtual screening:

Ligand-based virtual screening: This method uses the structure of a known active molecule to find other molecules in a database with similar properties.

Structure-based virtual screening: This approach, also known as molecular docking, uses the 3D structure of the target protein to predict how well different molecules from a library will fit into its binding site. nih.gov

The benzimidazole scaffold can be used to create a focused library for screening, or it can be identified as a "hit" from a larger, more diverse library. nih.gov

De novo drug design, on the other hand, is a computational method for designing new molecules from scratch. nih.gov Starting with a basic scaffold like benzimidazole, atoms or molecular fragments can be added in a stepwise manner within the constraints of the target's binding site to build a novel and potent inhibitor. nih.gov This approach allows for the exploration of novel chemical space and the design of molecules with optimized properties.

Mechanistic Investigations of Biological Interactions of 1 3h Benzoimidazol 5 Yl 2 Bromoethanone Derivatives in Vitro Preclinical Focus

Enzyme Inhibition and Modulation Mechanisms (e.g., Kinases, Proteases)

No specific enzyme targets for 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone have been identified in the literature. The benzimidazole (B57391) core is a privileged structure in medicinal chemistry and has been incorporated into inhibitors of a wide range of enzymes, including kinases, proteases, and polymerases. nih.govnih.gov However, without experimental data, any discussion of its specific enzyme inhibition profile would be speculative.

Biochemical Characterization of Inhibitory Activity (e.g., IC50, Ki)

There is no published data reporting the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound against any specific enzyme. Biochemical characterization is essential to determine the potency and affinity of a compound for its biological target, and such studies for this particular molecule have not been reported.

Interactive Data Table: Biochemical Inhibitory Activity of this compound (No data available for display)

| Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

|---|---|---|---|

| No published data available |

Mode of Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)

The mode of enzyme inhibition by this compound has not been experimentally determined. Understanding whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor requires detailed kinetic studies, which are currently absent from the scientific literature for this molecule.

Covalent Engagement Mechanisms with Target Proteins

The presence of an α-bromoethanone group suggests that this compound is likely to act as a covalent inhibitor. This functional group is an electrophilic warhead that can react with nucleophilic amino acid residues on a protein, such as cysteine or histidine, to form a stable, covalent bond. nih.gov This mechanism of action is a well-established strategy in drug design. escholarship.org However, the specific protein targets and the precise residues that may be covalently modified by this compound have not been identified through proteomic or other experimental approaches.

Cellular Target Engagement and Pathway Analysis (In Vitro)

There are no published studies detailing the cellular effects of this compound. Research into its cellular activity is a prerequisite to understanding its potential therapeutic applications and mechanism of action within a biological system.

Intracellular Localization and Distribution Studies

Information regarding the intracellular localization and distribution of this compound is not available. Studies using techniques such as fluorescence microscopy with tagged derivatives would be necessary to determine where the compound accumulates within the cell (e.g., cytoplasm, nucleus, mitochondria), which could provide clues about its potential targets and functions. While some studies have investigated the cellular uptake of other benzimidazole derivatives, this data cannot be directly extrapolated to the compound . researchgate.netnih.gov

Impact on Specific Cellular Signaling Cascades

The effect of this compound on any specific cellular signaling cascades is currently unknown. Given that many kinase and protease inhibitors target key nodes in signaling pathways, it is plausible that this compound could modulate pathways involved in cell proliferation, survival, or inflammation. However, without experimental evidence, such as western blot analysis or phosphoproteomics studies, it is not possible to identify the pathways affected by this compound.

Mechanistic Insights into Antimicrobial Activity (In Vitro)

The antimicrobial potential of benzimidazole derivatives has been a subject of extensive research. These compounds exert their effects through various mechanisms, primarily by interfering with essential microbial life processes and interacting with key molecular components.

Disruption of Bacterial or Fungal Cell Processes

Benzimidazole derivatives are recognized as purine (B94841) analogues, a characteristic that allows them to function as competitive inhibitors within microbial cells. By mimicking natural purines, they can interfere with the biosynthesis of crucial macromolecules. This disruption of nucleic acid and protein synthesis effectively halts bacterial growth and proliferation. nih.gov The structural similarity to purine allows these compounds to be mistakenly incorporated into metabolic pathways, leading to the production of non-functional molecules and subsequent cell death. nih.gov

Some thiazole (B1198619) and benzo[d]thiazole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govresearchgate.net For instance, certain benzo[d]thiazole derivatives show significant antimicrobial effects at concentrations of 50–75 μg/mL. researchgate.net Structure-activity relationship (SAR) studies on some 5-chloro-1H-benzimidazole derivatives have indicated that the presence of electron-withdrawing groups on the molecule enhances antibacterial activity. ijbpas.com

Interaction with Microbial Enzymes or Structural Components

The antimicrobial action of benzimidazole derivatives is also attributed to their ability to target and inhibit specific microbial enzymes. Molecular docking studies have provided insights into these interactions at a molecular level.

One key target is tRNA (guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacterial protein synthesis. Certain derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one have shown strong binding activity to the active site of TrmD. nuph.edu.ua For example, 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide was identified as having the best binding affinity for this enzyme, correlating with its potent antimicrobial activity. nuph.edu.ua Docking studies have also explored the interaction of these derivatives with the 16S subunit of ribosomal RNA, a known target for aminoglycoside antibiotics. nuph.edu.ua

Another approach has involved synthesizing formazan (B1609692) derivatives of benzoxazole, a related heterocyclic compound. These derivatives were evaluated for their antibacterial activity, with molecular docking studies targeting the 4URO receptor, suggesting a potential mechanism of enzyme inhibition. nih.gov

| Compound | Microorganism | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Benzo[d]thiazole Derivative 13 | S. aureus | 50 | researchgate.net |

| Benzo[d]thiazole Derivative 13 | E. coli | 50 | researchgate.net |

| Benzo[d]thiazole Derivative 13 | A. niger | 75 | researchgate.net |

| Benzo[d]thiazole Derivative 14 | S. aureus | 50 | researchgate.net |

| Benzo[d]thiazole Derivative 14 | E. coli | 75 | researchgate.net |

| Benzo[d]thiazole Derivative 14 | A. niger | 75 | researchgate.net |

| 2-phenyl-1,3-thiazole Derivative 12 | S. aureus, E. coli, A. niger | 125–150 | nih.gov |

Elucidation of Antiviral Mechanisms (In Vitro)

The antiviral mechanisms of benzimidazole derivatives often involve targeting crucial viral enzymes or interfering with the virus's ability to enter host cells. While specific studies on this compound are limited, research on related structures provides a framework for potential antiviral actions.

One plausible mechanism is the inhibition of viral enzymes essential for replication, such as DNA polymerase, RNA polymerase, or proteases. researchgate.net For instance, some heterocyclic compounds are designed as prodrugs to enhance penetration into biological membranes for topical treatment of viral infections like Herpes Simplex Virus (HSV-1). nih.gov A series of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine (B1215968) showed potency against HSV-1 comparable to the parent compound. nih.gov